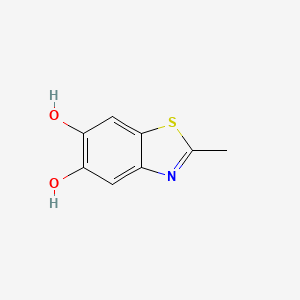

2-Methyl-1,3-benzothiazole-5,6-diol

描述

2-Methyl-1,3-benzothiazole-5,6-diol is a benzothiazole derivative featuring a methyl group at position 2 and hydroxyl groups at positions 5 and 6. The benzothiazole core is a heterocyclic aromatic system containing sulfur and nitrogen, which confers unique electronic and chemical properties. Applications of benzothiazole derivatives span pharmaceuticals, fluorescent probes, and polymer precursors, with hydroxyl groups likely enabling participation in coordination chemistry or crosslinking reactions .

属性

CAS 编号 |

68252-56-2 |

|---|---|

分子式 |

C8H7NO2S |

分子量 |

181.21 g/mol |

IUPAC 名称 |

2-methyl-1,3-benzothiazole-5,6-diol |

InChI |

InChI=1S/C8H7NO2S/c1-4-9-5-2-6(10)7(11)3-8(5)12-4/h2-3,10-11H,1H3 |

InChI 键 |

SCVRMYXQAOKGMU-UHFFFAOYSA-N |

SMILES |

CC1=NC2=CC(=C(C=C2S1)O)O |

规范 SMILES |

CC1=NC2=CC(=C(C=C2S1)O)O |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Substituted Benzothiazoles

a. 5,6-Diamino-2-methylbenzothiazole (CAS 101258-09-7) This compound replaces the hydroxyl groups of 2-methyl-1,3-benzothiazole-5,6-diol with amino groups. The amino substituents increase nucleophilicity, making it more reactive in electrophilic aromatic substitution or polymerization reactions. In contrast, the diol derivative’s hydroxyl groups favor hydrogen bonding and metal coordination, which may enhance its utility in crystal engineering or supramolecular chemistry .

b. (E)-6-Methoxy-2-(4-azidostyryl)-1,3-benzothiazole This styryl-substituted benzothiazole () features a methoxy group at position 6 and an azide-functionalized styryl group at position 2. The extended conjugation from the styryl group enhances fluorescence properties, making it suitable for bioimaging.

| Property | This compound | 5,6-Diamino-2-methylbenzothiazole | 6-Methoxy-2-styrylbenzothiazole |

|---|---|---|---|

| Functional Groups | 5,6-diol | 5,6-diamine | 6-methoxy, 2-styryl |

| Reactivity | Hydrogen bonding, metal coordination | Nucleophilic substitution | Photoaffinity labeling, fluorescence |

| Applications | Polymers, coordination chemistry | Polymer precursors | Bioimaging, click chemistry |

Benzothiadiazole Derivatives

4,7-Diphenylethynyl-2,1,3-benzothiadiazole () replaces the thiazole sulfur with a second nitrogen, forming a thiadiazole ring. This increases electron deficiency, making benzothiadiazoles excellent electron acceptors in organic electronics. While this compound lacks such electron-deficient character, its diol groups could stabilize charge-transfer complexes or enhance solubility in polar solvents .

Aliphatic Diols (1,6-Hexanediol)

1,6-Hexanediol () is a linear aliphatic diol with primary hydroxyl groups. Its flexible backbone and lower aromaticity result in higher solubility in nonpolar solvents compared to the rigid, aromatic this compound. However, the latter’s aromatic system may confer UV absorption or fluorescence properties absent in aliphatic diols .

Research Findings and Methodological Considerations

- Hydrogen Bonding : The diol groups in this compound likely form robust hydrogen-bonding networks, as observed in crystalline systems analyzed via graph set theory .

- Structural Validation : If crystallized, SHELX programs () would refine its structure, leveraging hydrogen-bonding motifs for accurate packing analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。